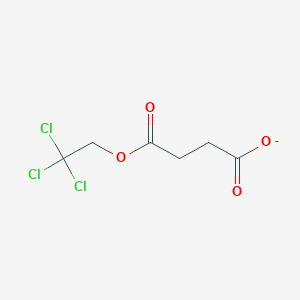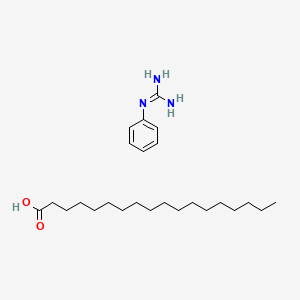
Guanidine, 1-phenyl-, stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-phenyl-, stearate is a compound that combines the guanidine functional group with a phenyl group and a stearate ester. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another approach involves the use of S-methylisothiourea, which efficiently introduces the guanidine functionality .
Industrial Production Methods: Industrial production of guanidine compounds often employs large-scale reactions using readily available starting materials. The process may involve the use of transition metal catalysts to facilitate the guanylation reaction, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine, 1-phenyl-, stearate can undergo various chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine compounds to amines.
Substitution: Guanidine compounds can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine derivatives typically yields urea derivatives, while substitution reactions can produce a variety of substituted guanidines .
Wissenschaftliche Forschungsanwendungen
Guanidine, 1-phenyl-, stearate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Guanidine derivatives are used as DNA minor groove binders and kinase inhibitors.
Medicine: They have potential therapeutic applications, including as α2-noradrenaline receptor antagonists.
Wirkmechanismus
The mechanism of action of guanidine, 1-phenyl-, stearate involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in the treatment of muscle weakness and fatigue associated with certain medical conditions . Additionally, guanidine derivatives can inhibit specific enzymes and receptors, contributing to their biological activity .
Vergleich Mit ähnlichen Verbindungen
Guanidine: A strong organic base used in various biochemical applications.
S-methylisothiourea: An efficient guanidylating agent used in the synthesis of guanidine derivatives.
Thiourea: A precursor for guanidine synthesis, often used in conjunction with metal catalysts.
Uniqueness: Guanidine, 1-phenyl-, stearate is unique due to its combination of the guanidine functional group with a phenyl group and a stearate ester. This structure imparts specific chemical properties and biological activities that distinguish it from other guanidine derivatives .
Eigenschaften
CAS-Nummer |
5327-69-5 |
|---|---|
Molekularformel |
C25H45N3O2 |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
octadecanoic acid;2-phenylguanidine |
InChI |
InChI=1S/C18H36O2.C7H9N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)10-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);1-5H,(H4,8,9,10) |
InChI-Schlüssel |
CCQCCIRGYHSJGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


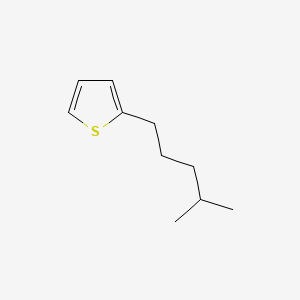
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
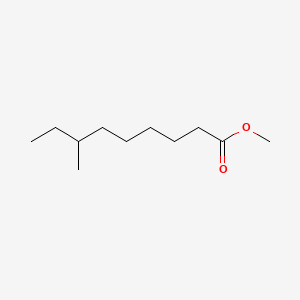
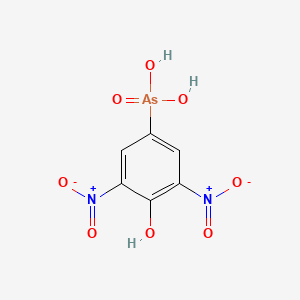

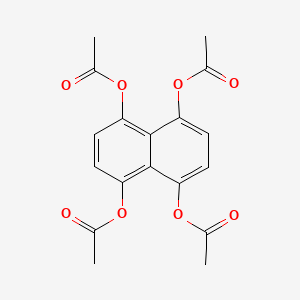
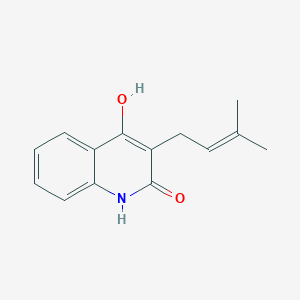
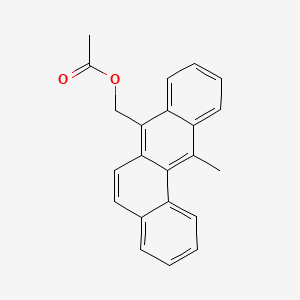
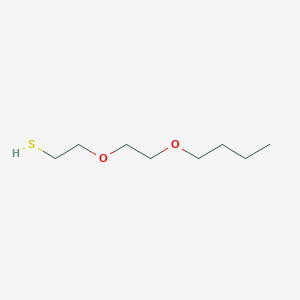
![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
